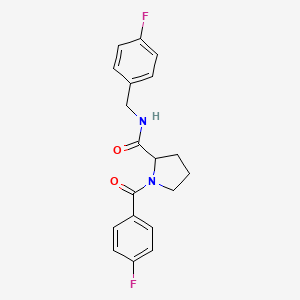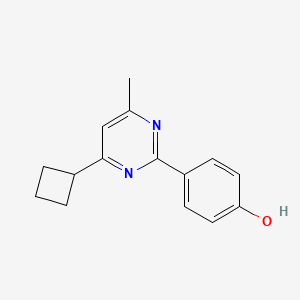
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide, also known as FUBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have effects on the central nervous system, including the potential to act as a neuroprotective agent.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is its relatively simple synthesis method, which makes it a useful tool in laboratory settings. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one limitation of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes involved in various biochemical pathways.
将来の方向性
There are several potential future directions for research involving 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide. One area of interest is the development of more specific inhibitors that target specific enzymes involved in biochemical pathways. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide may have potential applications in the treatment of inflammatory diseases and as a neuroprotective agent, which could be further explored in future studies. Finally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide may have potential applications in the development of new anti-cancer drugs, and further research is needed to explore its potential in this area.
合成法
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide can be synthesized through a multi-step process involving the reaction between 4-fluorobenzoyl chloride and 4-fluorobenzyl amine. The resulting product is then subjected to a proline-catalyzed reaction to yield 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide. The synthesis of 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been the subject of various scientific studies due to its potential applications in drug development and as a biochemical tool. 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluorobenzyl)prolinamide has been used as a tool to study the role of proline in catalysis and enzyme activity.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-7-3-13(4-8-15)12-22-18(24)17-2-1-11-23(17)19(25)14-5-9-16(21)10-6-14/h3-10,17H,1-2,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPKUCSRBQLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B6042010.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6042018.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6042025.png)
![4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6042032.png)
![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)
![1-(2-fluorobenzyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6042052.png)

![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
![N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6042111.png)
![7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B6042118.png)